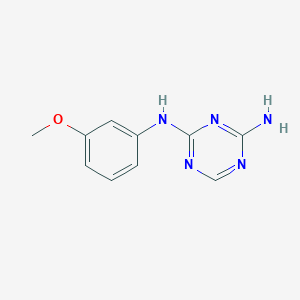
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is subjected to continuous stirring and temperature monitoring to maintain optimal reaction conditions .
化学反応の分析
Types of Reactions
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- N-(3-methoxyphenyl)acetamide
- N-(3-methoxyphenyl)cinnamamide
- N-(3-methoxyphenyl)thiourea
Uniqueness
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core structure, which imparts distinct chemical and biological properties.
生物活性
N-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of 1,3,5-triazine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Overview of 1,3,5-Triazine Derivatives
1,3,5-Triazines are heterocyclic compounds known for their pharmacological versatility. They exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Antimalarial
Research has shown that structural modifications in these compounds can significantly influence their biological activities .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of synthesized 1,3,5-triazine derivatives demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM .
Case Study: MDA-MB231 Cell Line
The following table summarizes the antiproliferative activity of various triazine derivatives against MDA-MB231 cells:
| Compound ID | Structure | GI50 (nM) | Notes |
|---|---|---|---|
| Compound 18 | This compound | 1 | Most potent compound in the series |
| Compound 16 | Another derivative | 4 | Slightly less active than compound 18 |
| Compound 19 | Related structure | 200 | Significant decrease in potency |
The time-dependent cytotoxic effects observed in these studies suggest that apoptosis is a primary mechanism through which these compounds exert their antiproliferative effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Research indicates that similar triazine derivatives exhibit significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus.
Antibacterial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| Klebsiella pneumoniae | 16 µg/mL | High |
| Staphylococcus aureus | 8 µg/mL | Very High |
These findings underscore the potential application of triazine derivatives in treating bacterial infections .
Mechanistic Insights
The biological activity of this compound is closely linked to its molecular structure. The presence of the methoxy group at the para position significantly enhances its interaction with biological targets. Studies have shown that substituents on the aromatic rings can dramatically affect binding affinity and biological potency .
特性
IUPAC Name |
2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPACLZVFOIZIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














